N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide
Description
N-(2-((6-(Pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a pyridazine core linked to a pyridine moiety via an ethylenediamine bridge. The pyridazine and pyridine groups may enhance binding to biological targets such as kinases or carbonic anhydrases due to their hydrogen-bonding and π-stacking capabilities.
Properties
IUPAC Name |
N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c24-26(25,14-6-2-1-3-7-14)20-13-12-19-16-9-10-17(23-22-16)21-15-8-4-5-11-18-15/h1-11,20H,12-13H2,(H,19,22)(H,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKFWOXHTQKEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide, identified by its CAS number 1021115-00-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 438.43 g/mol. It features a complex structure that includes a pyridazine core, which is known for its biological activity.
Research indicates that compounds similar to this compound may function as inhibitors of specific kinases, which play critical roles in cell signaling pathways. For instance, studies have shown that benzamide derivatives can inhibit the activity of various kinases involved in cancer progression, such as RET kinase and others related to tumor growth and proliferation .
Antitumor Activity
Several studies have evaluated the antitumor effects of related compounds. For example, a compound structurally similar to this compound demonstrated significant antiproliferative activity against cancer cell lines in vitro, indicating potential as a lead compound for cancer therapy .
Inhibition Studies
In vitro assays have shown that benzamide derivatives can effectively inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds with similar structural motifs were found to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is crucial for angiogenesis in tumors .
Case Studies
- Study on RET Kinase Inhibition :
- Antiproliferative Activity :
Data Table: Summary of Biological Activities
Scientific Research Applications
Therapeutic Applications
1. Oncology
N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide has shown promise in treating various types of cancer due to its ability to inhibit specific kinases involved in cell proliferation. Research indicates that related compounds can selectively target cyclin-dependent kinases (CDK4 and CDK6), which are crucial in the regulation of the cell cycle. This selectivity may lead to fewer side effects compared to traditional chemotherapeutics.
Case Study : A study involving a series of pyridazine derivatives demonstrated their effectiveness against breast cancer cell lines, showcasing their potential as anti-cancer agents through apoptosis induction and cell cycle arrest mechanisms .
2. Inflammation
The compound's structural features suggest it may also possess anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Experimental Data : In vitro studies on related benzenesulfonamide derivatives indicated a significant reduction in TNF-alpha production in macrophages, suggesting potential utility in treating inflammatory diseases such as rheumatoid arthritis.
3. Infectious Diseases
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Their ability to disrupt bacterial cell processes makes them candidates for developing new antibiotics.
Comparative Study : A comparative analysis of sulfonamide derivatives highlighted their effectiveness against resistant strains of bacteria, emphasizing the need for further exploration into their mechanisms of action and potential formulations for clinical use .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core: The pyridazine in the target compound may offer distinct electronic properties compared to the triazine in Compound 4.
- Substituent Flexibility : The ethylenediamine linker in the target compound could enhance conformational flexibility, whereas Compound 4’s triazine-benzylamine group imposes rigidity.
Physicochemical Properties
- Melting Point : Compound 4’s high melting point (254–256°C) reflects strong intermolecular forces (e.g., hydrogen bonding from sulfonamide and triazine groups). The target compound’s melting point is unreported but could be lower due to its flexible ethyl linker.
- FTIR Data : The 1388 cm⁻¹ peak in Compound 4 corresponds to sulfonamide S=O symmetric stretching, a feature shared with the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzenesulfonamide, and how can reaction conditions be controlled to improve yield?
- Methodology : Multi-step synthesis typically involves coupling pyridazine and sulfonamide intermediates under controlled temperatures (room temperature to reflux) and solvents like dimethylformamide (DMF) or acetonitrile. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through column chromatography. Key parameters include pH adjustment, stoichiometric ratios, and catalyst selection (e.g., palladium for cross-coupling reactions) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, while high-resolution mass spectrometry (HR-MS) validates molecular weight. Purity is assessed via high-performance liquid chromatography (HPLC), and thermal stability is determined using differential scanning calorimetry (DSC). X-ray crystallography may resolve stereochemical ambiguities in crystalline forms .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodology : Systematically modify functional groups (e.g., pyridinyl, sulfonamide) and compare bioactivity using assays like enzyme inhibition (e.g., kinase assays) or receptor binding. Pair experimental data with computational tools (e.g., molecular docking) to predict binding affinities. For example, replacing the pyridin-2-yl group with a thiophene (as in ) alters electronic properties and steric effects, impacting target interactions .
Q. What computational strategies are effective for predicting reaction pathways or optimizing synthetic routes?
- Methodology : Quantum chemical calculations (e.g., density functional theory) model reaction energetics, while cheminformatics tools analyze reaction databases to identify high-yield conditions. Machine learning algorithms can predict optimal solvents or catalysts based on historical data, reducing trial-and-error experimentation .
Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?
- Methodology : Standardize assay protocols (e.g., cell lines, incubation times) and validate results with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization). Use statistical design of experiments (DoE) to identify confounding variables (e.g., solvent polarity, pH) and apply multivariate analysis to resolve discrepancies .
Q. What reactor designs are suitable for scaling up synthesis while maintaining stereochemical integrity?
- Methodology : Continuous-flow reactors enhance heat/mass transfer for exothermic or air-sensitive reactions. Computational fluid dynamics (CFD) simulations optimize mixing efficiency, and in-line analytics (e.g., FTIR) monitor intermediate formation. For multi-step syntheses, modular reactors enable sequential reactions without intermediate isolation .
Q. How can solubility challenges be addressed during formulation for in vivo studies?
- Methodology : Use co-solvents (e.g., PEG 400) or cyclodextrin-based inclusion complexes to enhance aqueous solubility. Preformulation studies with dynamic light scattering (DLS) assess particle size, while pharmacokinetic models predict bioavailability. Salt formation (e.g., sodium or hydrochloride salts) may improve stability .
Q. What strategies identify biological targets for this compound in complex systems?
- Methodology : Chemoproteomics (e.g., activity-based protein profiling) links compound binding to specific proteins. CRISPR-Cas9 knockout screens validate target relevance, and thermal shift assays confirm target engagement. Cross-referencing with databases like ChEMBL prioritizes targets with known sulfonamide interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
